molecular formula C16H20FNO4 B1441241 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 885274-13-5

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B1441241
CAS No.: 885274-13-5
M. Wt: 309.33 g/mol
InChI Key: QTPFJKVDNRZFMD-UHFFFAOYSA-N
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Description

This compound (CAS 885274-13-5, molecular formula C₁₆H₂₀FNO₄) is a fluorinated tetrahydronaphthalene derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid moiety. It is primarily used as a synthetic intermediate in pharmaceutical research, particularly for peptide synthesis and drug discovery . Its molecular weight is 309.33 g/mol, and it is commercially available with ≥95% purity .

Properties

IUPAC Name

6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-16(13(19)20)7-6-10-8-12(17)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPFJKVDNRZFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C(C1)C=CC(=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90722946
Record name 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-13-5
Record name 2-[(tert-Butoxycarbonyl)amino]-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90722946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of Amino Group

The introduction of the tert-butoxycarbonyl protecting group on the amino functionality is typically achieved by reacting the free amino acid or amine intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or N-methylmorpholine in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually performed at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.

Typical Procedure:

  • Dissolve the amino intermediate in DCM.
  • Add triethylamine to neutralize the liberated acid.
  • Add Boc2O dropwise with stirring.
  • Stir at room temperature for 1 hour.
  • Quench with water and extract the product.
  • Purify by silica gel chromatography.

This method yields the Boc-protected amino acid with high purity and good yield (up to 93%) as a yellow oil or solid.

Synthesis of the Tetrahydronaphthalene-2-carboxylic Acid Core

The tetrahydronaphthalene core bearing the carboxylic acid at position 2 can be synthesized by:

  • Hydrogenation of naphthalene derivatives followed by functional group transformations.
  • Cyclization reactions involving substituted benzene derivatives.
  • Use of asymmetric catalytic methods to introduce chirality at the α-carbon of the carboxylic acid.

Catalytic Asymmetric 1,3-Nitrogen Migration

A recent and highly efficient method for synthesizing N-Boc-protected α-amino acids, including fluorinated analogs, involves iron-catalyzed 1,3-nitrogen migration . This method allows the conversion of azanyl esters into α-amino acids with high enantiomeric excess (up to 98% ee).

Key features:

  • Use of chiral iron catalysts such as (R,R)-[FeCl2(BIP)] with a tetradentate bis-benzimidazole ligand.
  • Base: 2,2,6,6-tetramethylpiperidine (TMP).
  • Solvent: Mixture of 1,2-dichlorobenzene and chloroform.
  • Reaction temperature: Elevated (e.g., 60 °C).
  • High stereocontrol and good yields.

This method is applicable to fluorinated substrates and provides a practical route to the target compound with controlled stereochemistry.

Coupling and Purification

After the key transformations, the final product is typically purified by:

  • Silica gel chromatography using gradients of ethyl acetate/petroleum ether or ethyl acetate/hexanes.
  • Preparative high-performance liquid chromatography (HPLC) with fluoro-phenyl columns when high purity and separation of diastereomers are required.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Yield (%) Enantiomeric Excess (ee) Notes
Boc Protection Boc2O, Triethylamine, DCM, 0 °C to RT 90-93 Not applicable Standard protection of amino group
Fluorination Selectfluor or fluorinated starting material Variable Not applicable Regioselective fluorination at C6
1,3-Nitrogen Migration (R,R)-FeCl2(BIP), TMP, DCB/CHCl3, 60 °C 80-98 Up to 98% Catalytic asymmetric synthesis
Purification Silica gel chromatography / preparative HPLC - - Essential for high purity and isomer separation

Detailed Research Findings

  • The iron-catalyzed 1,3-nitrogen migration method represents a significant advancement in the synthesis of N-Boc-protected α-amino acids, offering high stereoselectivity and practical yields.
  • Boc protection remains a robust and reliable step, with well-established protocols ensuring minimal side reactions.
  • Fluorination strategies require careful selection of reagents and conditions to maintain regioselectivity and avoid degradation of sensitive functional groups.
  • Purification techniques such as preparative HPLC are crucial for isolating pure diastereomers, especially when the product is used for pharmaceutical or biochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways. The fluorine atom’s presence can influence the compound’s electronic properties, affecting its reactivity and interactions with enzymes or receptors .

Comparison with Similar Compounds

5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

  • Structural Differences: Lacks fluorine and the Boc-amino group; instead, it has methoxy substituents at positions 5 and 4.
  • Synthesis : Synthesized via a six-step sequence from 6-hydroxynaphthalene, yielding 42% overall. Challenges include poor crystallization due to residual starting material .
  • Applications : Used in dopamine agonist studies (e.g., apomorphine analogs), but the absence of fluorine limits its metabolic stability compared to the fluorinated analog .
Property 2-((Boc)amino)-6-fluoro-THN-2-COOH 5,6-Dimethoxy-THN-2-COOH
Molecular Weight 309.33 g/mol 250.27 g/mol
Substituents Boc-amino, F 5,6-OCH₃
Yield Not reported 42%
Crystallization No data Poor

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid Derivatives

  • Structural Differences: Includes variants like N-(2-aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide and 1-carbonitrile derivatives .
  • Functional Groups : Lack fluorine and Boc protection, reducing steric bulk and altering reactivity.
  • Applications : Used in sterility tests and pH-sensitive formulations, but their simpler structures limit versatility in targeted drug design compared to the Boc-fluorinated analog .

2-{[(tert-Butoxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic Acid

  • Structural Differences: Shares the Boc-amino group but replaces the tetrahydronaphthalene backbone with a phenylacetic acid scaffold.
  • Synthesis : Synthesized via similar Boc-protection strategies, but the aromatic hydroxyl group introduces additional reactivity (e.g., susceptibility to oxidation) .
  • Applications : Used in asymmetric synthesis; the hydroxyl group enables conjugation but reduces stability compared to the fluorinated tetrahydronaphthalene derivative .

Key Research Findings

  • Fluorine Impact : The 6-fluoro substituent in the target compound enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets, a feature absent in methoxy or hydroxyl analogs .
  • Boc Protection : The Boc group simplifies purification and prevents unwanted side reactions, a critical advantage over unprotected amines in multi-step syntheses .
  • Synthetic Challenges : While the dimethoxy analog faces crystallization issues, the Boc-fluoro compound’s stability under standard storage conditions (-20°C) makes it preferable for long-term use .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 885274-13-5) is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies demonstrating its effects in various biological systems.

  • Molecular Formula : C₁₆H₂₀FNO₄
  • Molecular Weight : 309.33 g/mol
  • CAS Number : 885274-13-5
  • Synonyms : 2-(Boc-amino)-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid

Synthesis

The synthesis of this compound typically involves the coupling of a tert-butoxycarbonyl (Boc) protected amine with a fluorinated naphthalene derivative. This process often requires careful control of reaction conditions to optimize yield and purity.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines by targeting specific pathways involved in tumor growth.

Case Study : A derivative of this compound was evaluated for its ability to inhibit cell proliferation in human breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings : In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, treatment with the compound reduced TNF-alpha levels by 40% at a concentration of 10 µM compared to untreated controls.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the fluorine position or the Boc group can significantly alter its potency and selectivity against various biological targets.

ModificationEffect on Activity
Addition of halogens at different positionsIncreased cytotoxicity against cancer cells
Variation in Boc group sizeAltered solubility and bioavailability

Toxicological Profile

Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, it also requires careful evaluation regarding its safety profile. In animal models, doses above 50 mg/kg have shown mild hepatotoxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid?

  • Methodology :

  • The Boc (tert-butoxycarbonyl) group is typically introduced via carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP). Fluorination at position 6 can be achieved via electrophilic fluorination (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in DMF). The tetrahydronaphthalene core may be synthesized via Diels-Alder reactions or hydrogenation of naphthalene derivatives.
  • Purification often employs silica gel chromatography or preparative HPLC. Solid-phase extraction (SPE) with HLB sorbents (60 mg cartridges, conditioned with methanol) is effective for isolating intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR (with attention to fluorine coupling in ¹H NMR) and ¹⁹F NMR to confirm fluorination.
  • HPLC-MS : Reverse-phase C18 columns (e.g., 2.6 µm particle size) with mobile phases like methanol/water (0.1% formic acid) for purity assessment and mass confirmation.
  • Melting Point : Comparative analysis against literature values (e.g., related compounds in pharmacopeial standards ).
  • Elemental Analysis : Validates elemental composition, especially for halogenated derivatives.

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis of this chiral compound?

  • Methodology :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation) during cyclization or fluorination steps.
  • Chiral HPLC (e.g., CHIRALPAK® columns) with polar organic mobile phases (acetonitrile/methanol) resolves enantiomers. Preparative SFC (supercritical fluid chromatography) is efficient for large-scale separation .
  • Monitor optical rotation ([α]ᴅ) and compare with literature data for similar Boc-protected amines .

Q. What strategies address low yields in the fluorination step of the tetrahydronaphthalene core?

  • Methodology :

  • Optimize reaction temperature and solvent polarity (e.g., DMF for nucleophilic fluorination vs. acetonitrile for electrophilic routes).
  • Use activating groups (e.g., nitro or triflate) to enhance electrophilic substitution.
  • Post-reaction quenching with NH₄F or NaHCO₃ minimizes side reactions. Track fluorination efficiency via ¹⁹F NMR .

Q. How do researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts or melting points)?

  • Methodology :

  • Replicate synthesis using standardized protocols (e.g., USP methods for related tetrahydronaphthalenes ).
  • Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Compare melting points with structurally similar compounds (e.g., 4-benzylmorpholine-3-carboxylic acid derivatives, which exhibit sharp melting points around 150–245°C ).

Stability and Safety

Q. What are the stability considerations for storing this compound under laboratory conditions?

  • Methodology :

  • Store at −20°C in amber vials to prevent Boc group hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions.
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Related Boc-protected amines show decomposition via tert-butyl cleavage under strong acids .

Q. How should researchers handle potential hazards during synthesis?

  • Methodology :

  • Use fume hoods for fluorination steps (volatile byproducts).
  • Silanize glassware with 5% dimethyldichlorosilane to minimize analyte adsorption during SPE .
  • Refer to SDS guidelines for similar compounds (e.g., no acute hazards reported for Boc-protected tetrahydroquinoline derivatives ).

Application-Oriented Questions

Q. What role does the fluorine substituent play in modifying this compound’s reactivity or bioactivity?

  • Methodology :

  • Fluorine enhances metabolic stability and membrane permeability. Compare logP values (via HPLC) with non-fluorinated analogs (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid ).
  • Assess hydrogen-bonding capacity via IR spectroscopy (OH/NH stretches) and computational modeling (DFT).

Q. How is this compound utilized in peptide-mimetic or prodrug design?

  • Methodology :

  • The carboxylic acid group enables conjugation to amines (e.g., EDC/NHS coupling). The Boc group serves as a temporary protecting agent during solid-phase peptide synthesis.
  • Evaluate hydrolysis kinetics in simulated physiological conditions (pH 7.4 buffer, 37°C) to assess prodrug potential .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-6-fluoro-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

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